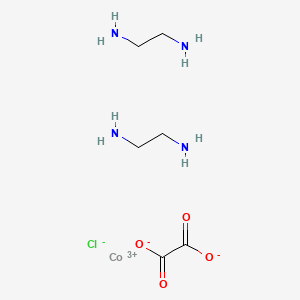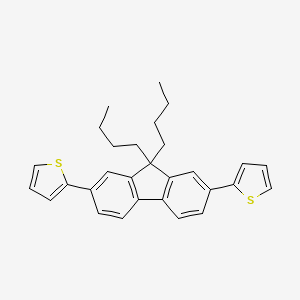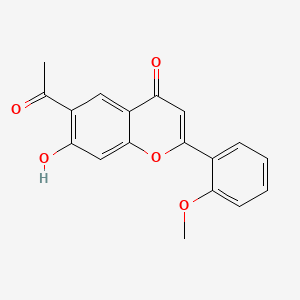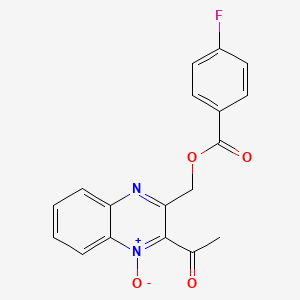
(-)-Bis(ethanediam8ine)(ethanedioato)cobalt chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Bis(ethanediamine)(ethanedioato)cobalt chloride: is a coordination compound that features cobalt as the central metal ion. This compound is part of a broader class of coordination complexes, which are characterized by a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The ligands in this compound include ethanediamine and ethanedioate, which coordinate with the cobalt ion, forming a stable complex.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride typically involves the reaction of cobalt salts with ethanediamine and ethanedioate under controlled conditions. One common method involves dissolving cobalt chloride in water, followed by the addition of ethanediamine and ethanedioate. The reaction mixture is then heated and stirred to facilitate the formation of the complex. The resulting product is isolated through crystallization and filtration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated crystallization systems are often employed to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride undergoes various chemical reactions, including:
Oxidation: The cobalt ion in the complex can undergo oxidation, changing its oxidation state and altering the properties of the compound.
Reduction: Similarly, the cobalt ion can be reduced, which can lead to changes in the coordination environment and reactivity.
Substitution: Ligand exchange reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution reagents: Ammonia, phosphines, other amines.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state cobalt complexes, while substitution reactions can yield new coordination compounds with different ligands .
Scientific Research Applications
Chemistry: In chemistry, (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride is used as a model compound to study coordination chemistry, ligand exchange reactions, and the electronic properties of metal complexes. It serves as a reference for understanding the behavior of similar coordination compounds .
Biology and Medicine: Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery and imaging .
Industry: In industry, (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride is used in catalysis, where it can facilitate various chemical reactions. Its stability and reactivity make it suitable for use in processes such as polymerization and oxidation .
Mechanism of Action
The mechanism of action of (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride involves the interaction of the cobalt ion with target molecules. The cobalt ion can undergo redox reactions, facilitating electron transfer processes. The ligands, ethanediamine and ethanedioate, stabilize the cobalt ion and influence its reactivity. The compound can interact with biological molecules, such as proteins and nucleic acids, through coordination bonds, affecting their structure and function .
Comparison with Similar Compounds
Tris(ethanediamine)cobalt(III) chloride: Another coordination compound with cobalt and ethanediamine ligands.
Cobalt-ammines: Compounds containing cobalt and ammonia ligands, such as CoCl36NH3, CoCl35NH3, and CoCl3*4NH3.
Uniqueness: (-)-Bis(ethanediamine)(ethanedioato)cobalt chloride is unique due to the presence of both ethanediamine and ethanedioate ligands, which provide distinct electronic and steric properties. This combination of ligands results in specific reactivity and stability characteristics that differentiate it from other cobalt coordination compounds .
Properties
CAS No. |
17439-00-8 |
|---|---|
Molecular Formula |
C6H16ClCoN4O4 |
Molecular Weight |
302.60 g/mol |
IUPAC Name |
cobalt(3+);ethane-1,2-diamine;oxalate;chloride |
InChI |
InChI=1S/2C2H8N2.C2H2O4.ClH.Co/c2*3-1-2-4;3-1(4)2(5)6;;/h2*1-4H2;(H,3,4)(H,5,6);1H;/q;;;;+3/p-3 |
InChI Key |
BHDNLKYCYAIMFT-UHFFFAOYSA-K |
Canonical SMILES |
C(CN)N.C(CN)N.C(=O)(C(=O)[O-])[O-].[Cl-].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-benzyl-5-benzylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14171747.png)

![2-Propenoic acid, 3-[4-(pentyloxy)phenyl]-, 4-nitrophenyl ester, (E)-](/img/structure/B14171760.png)
![3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14171776.png)

![2-Thiazolecarboxylic acid, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B14171781.png)
![2-[4-[2-(3,4-Dimethoxyphenyl)ethylamino]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol](/img/structure/B14171787.png)

![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)
phosphane](/img/structure/B14171820.png)



